1H-pyrazole-3,4,5-triamine
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Overview
Description
1H-Pyrazole-3,4,5-triamine is a heterocyclic organic compound with the molecular formula C3H7N5. It is a derivative of pyrazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-triamine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes. For instance, the condensation of hydrazine monohydrochloride with 1,3-diketones followed by cyclization and oxidation yields pyrazole derivatives . Another method includes the use of isocyanides in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity. The use of catalytic systems, such as copper or palladium catalysts, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrazole-3,4,5-triamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazole-3,4,5-triamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrazole-3,4,5-triamine can be compared with other similar compounds, such as:
1H-Pyrazole-3,5-diamine: This compound lacks one amino group compared to this compound, which can affect its reactivity and applications.
1H-Pyrazole-4,5-diamine: Similar to 1H-pyrazole-3,5-diamine, but with different substitution patterns, leading to variations in chemical behavior.
1H-Pyrazole-3,4-diamine: Another related compound with distinct properties due to the absence of one amino group.
The unique structure of this compound, with three amino groups, provides it with distinct reactivity and a wide range of applications compared to its analogs .
Properties
IUPAC Name |
1H-pyrazole-3,4,5-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c4-1-2(5)7-8-3(1)6/h4H2,(H5,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFKWEVAPSWLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436374 |
Source
|
Record name | 1H-pyrazole-3,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118020-67-0 |
Source
|
Record name | 1H-pyrazole-3,4,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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